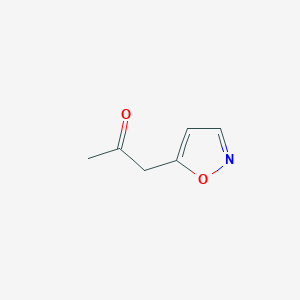

1-(1,2-Oxazol-5-YL)propan-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1,2-oxazol-5-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(8)4-6-2-3-7-9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTVDRCODKYXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Substituted Isoxazole Ketone Building Blocks: A Technical Guide for Drug Discovery

This guide outlines the strategic application, synthesis, and diversification of 5-substituted isoxazole ketones in modern drug discovery.[1]

Executive Summary: The Isoxazole Advantage

In the landscape of medicinal chemistry, the isoxazole ring is not merely a linker; it is a privileged scaffold that imparts specific electronic and physicochemical properties to a drug candidate. When functionalized with a ketone at the 5-position (or a 5-alkyl/aryl side chain), this moiety acts as a versatile "chemical handle" and a bioisostere for unstable metabolic soft spots.

Key Value Propositions:

-

Bioisosterism: The isoxazole ring mimics the geometry and electron distribution of carboxylic acids, esters, and amides, often improving metabolic stability (

) and membrane permeability. -

Dipole Alignment: The strong dipole moment of the N-O bond (~2.9 D) allows for precise orientation within binding pockets, particularly in kinase hinge regions and GPCR allosteric sites.

-

Synthetic Versatility: The ketone functionality serves as a divergent point for late-stage functionalization (LSF), enabling the rapid generation of amine, alcohol, and heterocycle libraries.

Structural & Electronic Properties

Understanding the electronic landscape of the 5-substituted isoxazole is critical for rational design.

| Property | Description | Impact on Drug Design |

| Aromaticity | Lower resonance energy than furan or thiophene. | Susceptible to specific metabolic ring-opening (e.g., Leflunomide), which can be exploited for prodrug strategies. |

| Basicity | Weak base ( | Unlikely to be protonated at physiological pH; acts as a hydrogen bond acceptor (HBA). |

| Metabolic Stability | 3,5-disubstitution blocks the labile 4-position. | Prevents P450-mediated oxidation at the C4 position. |

| Ketone Reactivity | 5-Acyl group is electron-deficient. | Highly reactive toward nucleophilic attack (e.g., reductive amination), facilitating library expansion. |

Strategic Synthesis: Methodologies & Protocols

The construction of 5-substituted isoxazole ketones requires strict regiocontrol. We present two field-proven methodologies: [3+2] Cycloaddition for de novo ring construction and Lateral Lithiation for functionalizing existing scaffolds.

Methodology A: Regioselective [3+2] Cycloaddition

This is the "workhorse" method. It involves the reaction of a nitrile oxide (generated in situ) with an alkynyl ketone. This route guarantees the 3,5-substitution pattern.

Mechanism: The nitrile oxide (1,3-dipole) reacts with the alkyne (dipolarophile). The oxygen of the nitrile oxide preferentially attacks the more substituted carbon of the alkyne (or the beta-carbon of an electron-deficient alkyne), but steric and electronic factors dictate that terminal alkynes yield 5-substituted isoxazoles .

Figure 1: Workflow for the regioselective synthesis of 5-acylisoxazoles via [3+2] cycloaddition.[2]

Standard Operating Procedure (SOP): Synthesis of 5-Acetyl-3-phenylisoxazole

-

Nitrile Oxide Precursor: Dissolve benzaldehyde oxime (10 mmol) in DMF (20 mL). Add N-chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.

-

Cycloaddition: Add but-3-yn-2-one (12 mmol) to the reaction mixture.

-

Base Addition: Dropwise add triethylamine (Et3N) (12 mmol) dissolved in DMF over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide to furoxan.

-

Workup: Stir at room temperature for 12 hours. Pour into ice water, extract with EtOAc, and wash with brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc). The 5-acetyl isomer is typically the major product.

Methodology B: Lateral Lithiation of 5-Methylisoxazoles

For scaffolds where the isoxazole ring is already established, lateral lithiation at the C5-methyl group allows for the introduction of ketone side chains.

Mechanism: The protons on the C5-methyl group are acidic due to the electron-withdrawing nature of the C=N bond. Treatment with n-BuLi generates a stabilized carbanion which can be quenched with electrophiles (Weinreb amides or esters) to form ketones.

Figure 2: Lateral lithiation strategy for functionalizing 5-methylisoxazoles.

Protocol Note:

-

Temperature Control: Reactions must be kept strictly below -60°C to prevent ring fragmentation (fragmentation yields nitriles).

-

Quenching: Use Weinreb amides (N-methoxy-N-methylamides) to prevent over-addition and ensure clean ketone formation.

Reactivity & Diversification (Library Generation)

Once the 5-isoxazole ketone building block is in hand, it serves as a pivot point for parallel synthesis.

| Transformation | Reagents | Application |

| Reductive Amination | Generating secondary/tertiary amines for solubility and target engagement. | |

| Chiral Reduction | Ru-catalyst (Noyori), | Creating chiral alcohols to probe stereoselective binding pockets. |

| Grignard Addition | Forming tertiary alcohols; useful for rigidifying the scaffold. | |

| Heterocycle Formation | Hydrazine/Hydroxylamine | Converting the ketone into pyrazoles or oxadiazoles (ring-on-ring systems). |

Troubleshooting & Optimization

-

Issue: Poor Regioselectivity in [3+2].

-

Cause: Steric bulk of the alkyne or electronic similarity between ends.

-

Solution: Use Click Chemistry (CuAAC) variants if applicable (though CuAAC is for triazoles, Cu(I) can catalyze specific isoxazole formations with alkynyl bromides). Alternatively, switch to the Claisen-Schmidt route (condensation of hydroxylamine with 1,3-diketones), which is thermodynamically controlled.

-

-

Issue: Ring Opening during Lithiation.

-

Cause: Temperature too high (> -50°C).

-

Solution: Maintain -78°C. Ensure anhydrous conditions. If the 5-position is a proton (not methyl), direct lithiation often leads to ring opening. Always use 5-methyl or 5-halide precursors for functionalization.

-

References

-

Regioselective Synthesis of 5-Substituted Isoxazoles: Int. J. Mol. Sci. 2025, 26(17), 8167. Link

-

Lateral Lithiation of Isoxazoles: Can. J. Chem. 1970, 48, 2006. Link

-

Isoxazoles in Drug Discovery (Review): Bioorg. Med. Chem. 2018, 26, 3065. Link

-

Click Chemistry Approaches to Isoxazoles: Synlett 2010, 777-781.[3] Link

-

Base Promoted Synthesis of Aminoisoxazoles: RSC Adv. 2014, 4, 3423. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(1,2-Oxazol-5-yl)propan-2-one from Propargyl Ketone

Part 1: Core Directive & Executive Summary

Scope and Purpose

This application note details the robust synthesis of 1-(1,2-oxazol-5-yl)propan-2-one (also known as 5-acetonylisoxazole) utilizing propargyl ketone (specifically 3-butyn-2-one) as the foundational starting material.

While direct condensation of hydroxylamine with linear polyketides often yields mixtures of regioisomers, this protocol employs a regiocontrolled two-stage workflow :

-

Cyclocondensation: Conversion of propargyl ketone to the 5-methylisoxazole core via regioselective Michael addition/cyclization.

-

Lateral Lithiation (C-H Activation): Precision functionalization of the C5-methyl group to install the acetonyl moiety.

This approach ensures high isomeric purity (>98%) and avoids the formation of the thermodynamically competing 3-substituted isomers common in one-pot methods.

Target Molecule Analysis

-

IUPAC Name: 1-(1,2-oxazol-5-yl)propan-2-one

-

Common Name: (Isoxazol-5-yl)acetone

-

Molecular Formula:

-

Key Structural Feature: A 1,2-oxazole ring substituted at the 5-position with a 2-oxopropyl group.

-

Application: Key intermediate for the synthesis of bioactive alkaloids, COX-2 inhibitors (e.g., Valdecoxib analogs), and agrochemicals.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Strategic Rationale: Why this Route?

The synthesis of 5-substituted isoxazoles from

-

Direct Route Failure Mode: Attempting to synthesize the target directly from a linear heptadiynone precursor often results in poor regioselectivity and polymerization.

-

The "Propargyl Ketone" Advantage: Starting with 3-butyn-2-one allows us to lock the isoxazole regiochemistry early. Reaction with hydroxylamine hydrochloride in a buffered aqueous alcohol solution favors the formation of 5-methylisoxazole over the 3-isomer.

-

Lateral Functionalization: The protons on the C5-methyl group of isoxazoles are significantly more acidic (

) than typical benzylic protons due to the electron-withdrawing nature of the C=N bond. This allows for selective deprotonation using

Mechanism of Action[1]

-

Cyclization: The nucleophilic nitrogen of hydroxylamine attacks the

-carbon of the propargyl ketone (Michael addition), followed by intramolecular dehydration to close the ring. -

C-H Activation:

removes a proton from the C5-methyl group, generating a resonance-stabilized carbanion. -

Acylation: The carbanion attacks the electrophilic carbonyl of the acetylating agent (

-methoxy-

Visualizing the Pathway

The following diagram illustrates the reaction sequence and the critical regiochemical decision points.

Caption: Stepwise conversion of propargyl ketone to 5-acetonylisoxazole via regioselective cyclization and lateral lithiation.

Part 3: Experimental Protocols

Materials and Reagents

| Reagent | Purity | Role | Hazards |

| 3-Butyn-2-one | 97% | Starting Material | Flammable, Lachrymator |

| Hydroxylamine HCl | 99% | Heterocycle Source | Corrosive, Irritant |

| 2.5 M in Hexanes | Base | Pyrophoric, Moisture Sensitive | |

| 98% | Acylating Agent | Irritant | |

| Tetrahydrofuran (THF) | Anhydrous | Solvent | Flammable, Peroxide Former |

Protocol A: Synthesis of 5-Methylisoxazole

Note: This step establishes the heterocyclic core with the correct regiochemistry.

-

Preparation: In a 500 mL round-bottom flask, dissolve hydroxylamine hydrochloride (13.9 g, 200 mmol) in water (50 mL).

-

Buffering: Add sodium bicarbonate (16.8 g, 200 mmol) slowly to the solution. Evolution of

will occur. Stir until gas evolution ceases. -

Addition: Add ethanol (50 mL) to the mixture. Cool the solution to 0°C in an ice bath.

-

Reaction: Add 3-butyn-2-one (13.6 g, 200 mmol) dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Critical Control Point: Slow addition prevents the exothermic polymerization of the propargyl ketone.

-

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 3 hours.

-

Workup: Cool the mixture. Extract with diethyl ether (

). Wash the combined organic layers with brine, dry over anhydrous-

Caution: 5-Methylisoxazole is volatile. Use a rotary evaporator with controlled vacuum (>100 mbar) and a bath temperature <30°C.

-

-

Purification: Distill the residue at atmospheric pressure. Collect the fraction boiling at 121–123°C.

-

Yield: ~70–75% (Colorless liquid).

-

Protocol B: Lateral Lithiation to 1-(1,2-oxazol-5-yl)propan-2-one

Note: This step installs the ketone side chain.

-

Setup: Flame-dry a 250 mL three-neck flask equipped with a nitrogen inlet, septum, and temperature probe.

-

Solvation: Add 5-methylisoxazole (4.15 g, 50 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Deprotonation: Add

-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) dropwise via syringe over 20 minutes.-

Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species.

-

Time: Stir at -78°C for 1 hour to ensure complete deprotonation.

-

-

Acylation: Add

-methoxy--

Alternative: Acetic anhydride (5.6 g, 55 mmol) can be used, but risk of di-acylation exists. The Weinreb amide is preferred for stopping at the ketone stage.

-

-

Quenching: Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C. Quench with saturated aqueous ammonium chloride (50 mL).

-

Extraction: Extract with ethyl acetate (

). Wash with brine, dry over -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1).

-

Target Product: 1-(1,2-oxazol-5-yl)propan-2-one.

-

Appearance: Pale yellow oil or low-melting solid.

-

Analytical Validation

| Parameter | Expected Data |

| MS (ESI) |

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

Regioisomer Contamination: If the initial cyclization is performed in strongly acidic conditions without buffering, 3-methylisoxazole formation increases. Solution: Ensure pH is near neutral/slightly basic using

. -

Over-Alkylation: During Protocol B, if the temperature rises above -60°C during

addition, the lithiated species may decompose or react non-selectively. Solution: Maintain strict cryogenic control. -

Polymerization: Propargyl ketones are sensitive to base. Solution: Use the Weinreb amide (which is less electrophilic than acid chlorides) to prevent side reactions with unreacted starting material.

Safety Considerations

-

Propargyl Ketones: These are potent alkylating agents and lachrymators. Handle only in a fume hood.

-

-Butyllithium: Extreme fire hazard. Ensure all glassware is oven-dried and the atmosphere is inert (

References

-

Regioselectivity in Isoxazole Synthesis

- Title: Regioselective synthesis of 3,5-disubstituted isoxazoles

- Source:Journal of Organic Chemistry, 2005, 70(19), 7761–7764.

-

URL:[Link]

-

Lateral Lithiation of Isoxazoles

-

Weinreb Amide Acylation

- Title: Synthesis of ketones from N-methoxy-N-methylamides and organolithium reagents.

- Source:Tetrahedron Letters, 1981, 22(39), 3815–3818.

-

URL:[Link]

-

General Isoxazole Chemistry

- Title: Isoxazoles: Synthesis and Bioactivity.

- Source:Chemical Reviews, 2016, 116(3), 1169–1220.

-

URL:[Link]

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel adhering to standard safety regulations.

Sources

- 1. One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 1-(isoxazol-5-yl)propan-2-one

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold and the Advantage of Microwave Synthesis

The isoxazole ring is a prominent five-membered heterocyclic motif that is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents. Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The target molecule of this application note, 1-(isoxazol-5-yl)propan-2-one, serves as a key building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Conventional methods for the synthesis of isoxazoles, such as the classical condensation of 1,3-dicarbonyl compounds with hydroxylamine, often require prolonged reaction times, high temperatures, and can result in the formation of undesirable byproducts.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[2][3] This rapid and uniform heating leads to higher product yields, improved purity, and is considered a green chemistry approach due to its energy efficiency.[3]

This application note provides a detailed protocol for the rapid and efficient synthesis of 1-(isoxazol-5-yl)propan-2-one using microwave irradiation. The described methodology is designed to be a self-validating system, offering researchers a reliable and reproducible procedure for obtaining this valuable isoxazole derivative.

Reaction Principle: Cyclocondensation of a β-Diketone with Hydroxylamine

The synthesis of 1-(isoxazol-5-yl)propan-2-one is achieved through the cyclocondensation reaction of a β-diketone, specifically acetylacetone (pentane-2,4-dione), with hydroxylamine hydrochloride. The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable isoxazole ring.

The use of an unsymmetrical β-diketone can potentially lead to the formation of regioisomers. However, in the case of acetylacetone, a symmetrical β-diketone, the reaction regioselectively yields the desired 5-methyl-3-acetylisoxazole, which is an alternative name for 1-(isoxazol-5-yl)propan-2-one.

Experimental Protocol: Microwave-Assisted Synthesis of 1-(isoxazol-5-yl)propan-2-one

This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Acetylacetone (Pentane-2,4-dione) | Reagent Grade, ≥99% | Sigma-Aldrich |

| Hydroxylamine hydrochloride | Reagent Grade, ≥98% | Sigma-Aldrich |

| Sodium acetate | Anhydrous, ≥99% | Sigma-Aldrich |

| Ethanol | Anhydrous, 200 proof | Sigma-Aldrich |

| Deionized water | ||

| Microwave reaction vials (10 mL) | CEM, Biotage, etc. | |

| Magnetic stir bars |

Instrumentation:

-

Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

-

Magnetic stirrer hotplate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine acetylacetone (1.0 g, 10 mmol), hydroxylamine hydrochloride (0.7 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

-

Solvent Addition: Add 5 mL of ethanol to the reaction vial.

-

Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the reaction mixture under the following conditions:

-

Temperature: 100 °C

-

Power: 150 W (variable power to maintain temperature)

-

Reaction Time: 10 minutes

-

Stirring: High

-

-

Reaction Quenching and Product Isolation: After the irradiation is complete, allow the reaction vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Work-up: To the resulting residue, add 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 1-(isoxazol-5-yl)propan-2-one can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield and Characterization:

Based on analogous microwave-assisted isoxazole syntheses, the expected yield of the purified product is in the range of 80-90%.[4] The structure and purity of the synthesized 1-(isoxazol-5-yl)propan-2-one should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow and Mechanism

To provide a clear understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Caption: Simplified reaction mechanism for isoxazole formation.

Troubleshooting and Optimization

While the provided protocol is robust, variations in microwave reactor models and reagent purity may necessitate minor adjustments. The following table provides guidance on common issues and potential optimization strategies.

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time in 2-minute increments. Increase temperature to 110-120°C. |

| Loss of product during work-up | Ensure complete extraction with ethyl acetate. | |

| Formation of Byproducts | Side reactions | Decrease reaction temperature to 80-90°C. |

| Impure starting materials | Use high-purity reagents. | |

| Inconsistent Results | Variations in microwave heating | Ensure proper positioning of the reaction vial in the microwave cavity. Calibrate the microwave reactor's temperature sensor. |

Conclusion

The microwave-assisted synthesis of 1-(isoxazol-5-yl)propan-2-one from acetylacetone and hydroxylamine hydrochloride offers a significant improvement over conventional heating methods. This application note provides a detailed, reliable, and efficient protocol that leverages the benefits of microwave technology to achieve high yields in a fraction of the time. The presented methodology is a valuable tool for researchers in medicinal chemistry and drug development, enabling the rapid synthesis of this important isoxazole building block.

References

- Mohane, S. R., Thakare, V. G., & Berad, B. N. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Journal of the Indian Chemical Society, 86, 1228-1230.

- Current Trends in Biotechnology and Pharmacy. (2021). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 15(3), 304-312.

- Panda, K. C., Kumar, B. V. V. R., & Sahoo, B. M. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Letters in Drug Design & Discovery, 18(1), 84-93.

- Manning, D. T., & Coleman, H. A. (1969). Reaction of Hydroxylamine with 3,3-Disubstituted 2,4-Pentanediones. Formation of Novel Isoxazole Derivatives. The Journal of Organic Chemistry, 34(11), 3248-3252.

- Shirole, P. M., et al. (2020). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 25(22), 5303.

- Sakhuja, R., Panda, S. S., & Bajaj, K. (2012). Microwave Assisted Synthesis of Five Membered Azaheterocyclic Systems. Current Organic Chemistry, 16(6), 773-804.

-

Varma, R. S., & Ju, Y. (2005). Microwave Chemistry: Cyclocondensation of Hydroxrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. Retrieved from [Link]

- Rasayan Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan Journal of Chemistry, 8(1), 1-10.

- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 123.

- Beilstein Journals. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 16, 283-291.

- RSC Publishing. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 5(10), 7123-7134.

- Rasayan Journal of Chemistry. (2009). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 2(2), 345-348.

-

ResearchGate. (n.d.). Microwave assisted synthesis of some new isoxazol y I tri azi nan-2-ones. Retrieved from [Link]

-

TSI Journals. (n.d.). Microwave Assisted Synthesis of 3-Amino-5-methyl Isoxazole Schiff Bases. Retrieved from [Link]

- Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

- Life Science Alliance. (2024). Construction of Isoxazole ring: An Overview. Life Science Alliance, 13(2), 94-116.

- Springer Nature. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Molecular Diversity, 25(4), 2483-2517.

-

MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible Mechanisms for the Hydroxylamine and Cyclic Anhydride Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for Crystallization of Isoxazole Derivatives

Welcome to the Technical Support Center for the crystallization of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization process. Here, we move beyond simple protocols to explain the underlying principles that govern solvent selection and troubleshooting, ensuring you can make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a single solvent for the crystallization of an isoxazole derivative?

The ideal single solvent for crystallization should exhibit a steep solubility curve for your isoxazole derivative. This means the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] Key factors to consider include:

-

Polarity Matching: "Like dissolves like" is a fundamental principle. Isoxazole is a polar heterocyclic compound due to the presence of nitrogen and oxygen atoms.[2] Therefore, polar solvents are generally a good starting point. However, the overall polarity of your derivative will depend on the nature of its substituents.

-

Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but not so high that it becomes difficult to remove from the crystals.[3] A boiling point at least 10°C below the melting point of your compound is recommended to prevent "oiling out".[3]

-

Reactivity: The solvent must be inert and not react with your isoxazole derivative.

-

Volatility: A relatively volatile solvent is preferred for easy removal from the final crystalline product.[3]

Q2: My isoxazole derivative is either too soluble or insoluble in all the single solvents I've tried. What should I do?

This is a common scenario where a mixed solvent system, also known as a solvent-antisolvent system, becomes invaluable.[4] This technique involves a pair of miscible solvents: one in which your compound is soluble (the "solvent") and one in which it is insoluble (the "antisolvent").[4][5]

The general procedure is to dissolve your compound in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid (cloudy).[5] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q3: How does the structure of my isoxazole derivative influence solvent selection?

The functional groups attached to the isoxazole ring significantly impact its solubility. For instance:

-

Polar Substituents (e.g., -OH, -NH2, -COOH): These groups increase the polarity of the molecule, favoring more polar solvents like water, ethanol, or methanol.[2]

-

Nonpolar Substituents (e.g., alkyl chains, aryl groups): These increase the nonpolar character, making the derivative more soluble in less polar solvents like toluene, ethyl acetate, or even hexane.[2]

-

Hydrogen Bonding: The ability of the solvent and the isoxazole derivative to engage in hydrogen bonding can greatly influence solubility.[6]

A good rule of thumb is that solvents containing functional groups similar to the compound often act as good solubilizers.[7][8]

Troubleshooting Guide

This section addresses specific problems you might encounter during the crystallization of your isoxazole derivative and provides actionable solutions.

Issue 1: No Crystals Form Upon Cooling

Question: I've cooled my saturated solution, but no crystals have appeared. What's going on?

Answer: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.[9]

Troubleshooting Steps:

-

Induce Nucleation:

-

Increase Supersaturation:

-

Evaporation: If the solution is clear, try evaporating some of the solvent to increase the concentration of your compound.[10]

-

Antisolvent Addition: If using a single solvent, you can try adding a small amount of an antisolvent to decrease the solubility.

-

-

Extended Cooling: Allow the solution to stand undisturbed for a longer period, perhaps in a refrigerator or ice bath, to encourage nucleation.[4]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling, my compound separates as an oil or a gum, not as crystals. How can I fix this?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution above its melting point, forming a liquid instead of a solid.[4][10] This is often due to a high degree of supersaturation or the melting point of the solid being lower than the solution's temperature.[10] Impurities can also promote oiling out.[11]

Troubleshooting Steps:

-

Reduce the Rate of Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to a sudden drop in solubility, favoring oil formation.[1]

-

Use More Solvent: Reheat the solution and add more of the "good" solvent to decrease the level of supersaturation.[10]

-

Change the Solvent System: The current solvent may have a boiling point too close to the melting point of your compound. Select a solvent with a lower boiling point.[3]

-

Trituration: If an oil has already formed, you can try adding a solvent in which the product is sparingly soluble and vigorously stirring or scratching the oil to induce solidification.[12]

Issue 3: The Crystal Yield is Very Low

Question: I've successfully obtained crystals, but the yield is unacceptably low. What can I do to improve it?

Answer: A low yield often indicates that a significant amount of your compound remains dissolved in the mother liquor.[10]

Troubleshooting Steps:

-

Check for Compound in the Mother Liquor: Evaporate a small sample of the filtrate. A significant amount of solid residue indicates that your compound is still in solution.[10]

-

Reduce the Amount of Solvent: If too much solvent was used initially, you can try to concentrate the mother liquor by evaporation and cool it again to recover more product.[10] For future experiments, use the minimum amount of hot solvent necessary to dissolve the compound.

-

Optimize the Cooling Process: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out.

-

Consider a Different Solvent: The solubility of your compound in the chosen solvent at low temperatures may still be too high. Experiment with other solvents or mixed solvent systems.

Issue 4: The Crystals are Impure or Have Poor Morphology

Question: My crystals are discolored, have a wide melting point range, or are very fine needles that are difficult to handle. How can I improve the quality of my crystals?

Answer: Impurities can become trapped in the crystal lattice, especially during rapid crystallization.[9][10] The solvent can also influence the crystal habit (shape).

Troubleshooting Steps:

-

Slow Down Crystallization: Rapid crystal growth often traps impurities.[10] To slow it down, use slightly more solvent than the minimum required or allow the solution to cool more slowly.

-

Recrystallization: A second crystallization step can significantly improve purity.[3]

-

Solvent Influence on Morphology: The choice of solvent can affect the crystal shape. Experimenting with different solvents may yield crystals with a more desirable morphology. For example, polar solvents might produce more plate-like crystals, while non-polar solvents could lead to needle-like crystals.[13]

-

Address Insoluble Impurities: If you observe insoluble material in your hot solution, perform a hot filtration to remove it before allowing the solution to cool.[3]

Experimental Protocols

Protocol 1: Single Solvent Crystallization

-

Solvent Screening: In separate test tubes, add a small amount of your crude isoxazole derivative. Add a few drops of different solvents and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Mixed Solvent Crystallization

-

Solvent Pair Selection: Identify a "good" solvent that readily dissolves your compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[4]

-

Dissolution: Dissolve the crude isoxazole derivative in the minimum amount of the hot "good" solvent.

-

Antisolvent Addition: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.[5]

-

Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[5]

-

Cooling and Isolation: Follow steps 4 and 5 from the Single Solvent Crystallization protocol.

Visualizing the Crystallization Process

Diagram 1: Solvent Selection Logic

Caption: A flowchart outlining the decision-making process for solvent selection.

Diagram 2: Troubleshooting Crystallization Issues

Caption: A troubleshooting guide for common crystallization problems.

Data Presentation

Table 1: Common Solvents for Crystallization of Organic Compounds

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Water | High | 100 | Good for highly polar compounds.[8] |

| Ethanol | High | 78 | A versatile and commonly used solvent.[3][14] |

| Methanol | High | 65 | Similar to ethanol but more volatile.[2] |

| Acetone | Medium | 56 | Good for moderately polar compounds.[7][8] |

| Ethyl Acetate | Medium | 77 | A good general-purpose solvent.[3][7] |

| Dichloromethane | Medium | 40 | Highly volatile, use with caution.[3] |

| Toluene | Low | 111 | Good for nonpolar, aromatic compounds.[3][7] |

| Hexane | Low | 69 | For nonpolar compounds, often used as an antisolvent.[2][3][7] |

This table provides a general guide. The optimal solvent will depend on the specific isoxazole derivative.

References

- Crystalliz

- Solubility of Isoxazole. (n.d.). Solubility of Things.

- Mixed Solvents. (2022, April 7). Chemistry LibreTexts.

- Mixed-solvent recrystallis

- Chemistry Crystallization. (n.d.).

- Crystalliz

- Reagents & Solvents: Solvents for Recrystalliz

- Troubleshooting. (2022, April 7). Chemistry LibreTexts.

- Guide for crystalliz

- Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. (n.d.). Benchchem.

- Troubleshooting guide for the synthesis of isoxazole deriv

- Granero, G., de Bertorello, M. M., & Briñón, M. C. (1999). Solubility profiles of some isoxazolyl-naphthoquinone derivatives. International Journal of Pharmaceutics, 190(1), 41–47.

- Using COSMO-RS to Predict Hansen Solubility Parameters. (2022, July 13).

- Reliability of the Hansen solubility parameters as co-crystal form

- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Journal of Chemical Research.

- Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025, August 7).

- Tips & Tricks: Recrystalliz

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences.

- Hansen Solubility Parameter as a Tool to Predict Cocrystal Form

- Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Form

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC.

- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). PMC - NIH.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- Hansen solubility parameter as a tool to predict cocrystal formation. (2025, August 6).

- Isoxazole. (n.d.). Wikipedia.

- The Physico‐Chemical Properties of Isoxazole and its Derivatives. (n.d.).

- A review of isoxazole biological activity and present synthetic techniques. (n.d.).

- Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). VxP Pharma.

- API Crystalliz

- Technical Support Center: Optimization of Isoxazole Form

- New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. (n.d.).

- Crystallization of polymorphs: The effect of solvent. (2025, August 9).

- Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.

- From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). AIChE Journal.

- Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.).

- Effect of Solvent and Polymer Additives on Crystallization. (n.d.).

- Effect of Solvent and Polymer Additives on Crystallization. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30).

Sources

- 1. longdom.org [longdom.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 6. unifr.ch [unifr.ch]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. content.e-bookshelf.de [content.e-bookshelf.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Validation & Comparative

1H NMR spectrum analysis of 1-(1,2-oxazol-5-yl)propan-2-one

Title: Comparative Analytical Guide: 1H NMR Characterization of 1-(1,2-oxazol-5-yl)propan-2-one (5-Acetonylisoxazole)

Executive Summary

Objective: This guide provides a technical analysis of the 1H NMR spectrum of 1-(1,2-oxazol-5-yl)propan-2-one (also known as 5-acetonylisoxazole). It establishes a self-validating protocol to distinguish this compound from its primary synthetic impurity, the regioisomer 1-(1,2-oxazol-3-yl)propan-2-one , and evaluates the impact of solvent choice on tautomeric resolution.

Significance: 5-Acetonylisoxazoles are critical intermediates in the synthesis of COX-2 inhibitors and valdecoxib analogs. During the cyclocondensation of

Structural Logic & Theoretical Shifts

The target molecule consists of a 1,2-oxazole (isoxazole) ring substituted at the 5-position with an acetonyl moiety (

Key Structural Features for NMR:

-

Heterocyclic Protons: The isoxazole ring possesses protons at positions C3 and C4.

-

H-3: Deshielded by the adjacent nitrogen (typically

8.0 – 8.5 ppm). -

H-4: Shielded relative to H-3 (typically

6.0 – 6.5 ppm).

-

-

Acetonyl Side Chain:

-

Methylene (

): Flanked by the isoxazole ring and a carbonyl, making these protons acidic and subject to keto-enol tautomerism. -

Methyl (

): A classic methyl ketone singlet (

-

Comparative Analysis: Target vs. Alternatives

Comparison A: Regioisomer Differentiation (The Primary Alternative)

The most common "alternative" encountered in the lab is the unwanted regioisomer, 3-acetonylisoxazole .

Table 1: Chemical Shift Comparison (CDCl3, 400 MHz)

| Feature | Target: 5-Acetonylisoxazole | Alternative: 3-Acetonylisoxazole | Diagnostic Causality |

| Ring Proton 1 | H-3: | H-5: | H-5 is adjacent to Oxygen (more electronegative than Nitrogen), typically shifting it downfield relative to H-3. |

| Ring Proton 2 | H-4: | H-4: | H-4 in the 5-isomer is influenced by the electron-withdrawing acetonyl group at C5. |

| Coupling ( | Small coupling is characteristic of isoxazoles; shift position is the primary differentiator.[1] | ||

| Methylene ( | The 5-position is more electron-withdrawing than the 3-position, deshielding the methylene protons more in the target. |

Critical Insight: If you observe a doublet appearing >8.40 ppm, your synthesis likely favored the 3-isomer or produced a mixture.[1]

Comparison B: Solvent Performance (CDCl3 vs. DMSO-d6)

Solvent choice dictates the visibility of tautomers and exchangeable protons.

Table 2: Solvent Performance Matrix

| Parameter | Solvent A: Chloroform-d (CDCl3) | Solvent B: DMSO-d6 | Recommendation |

| Resolution | High. Sharp peaks. | Moderate. Viscosity broadens peaks slightly.[1] | Use CDCl3 for routine purity checks.[1] |

| Tautomerism | Keto-dominant (>95%). Enol forms rarely seen unless concentration is very high. | Equilibrium Visible. H-bonding capacity of DMSO stabilizes the enol form (~5-10%). | Use DMSO-d6 if studying reaction mechanisms or acidity. |

| Water Peak | ~1.56 ppm (Usually non-interfering).[1] | ~3.33 ppm (Can overlap with methylene signals).[1] | Avoid DMSO if the sample is wet; it obscures the diagnostic |

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this step-by-step protocol. This workflow includes a "Decision Node" to validate the isomer before proceeding.

Reagents & Equipment

-

Sample: ~10 mg of crude or purified 1-(1,2-oxazol-5-yl)propan-2-one.

-

Solvent: 0.6 mL CDCl3 (99.8% D) + 0.03% TMS (Tetramethylsilane).

-

Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology

-

Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl3. Ensure the solution is clear; filter through a cotton plug if particulate matter exists.

-

Acquisition Parameters:

-

Processing:

-

Validation (The "Decision Node"):

-

Locate the aromatic doublet near 8.2-8.5 ppm.

-

IF

ppm -

IF

ppm

-

Visualization of Workflows

Diagram 1: Isomer Differentiation Logic

This flowchart illustrates the decision-making process during the synthesis and analysis phase to ensure the correct regioisomer is isolated.

Caption: Logic flow for distinguishing the target 5-isomer from the 3-isomer using diagnostic chemical shifts.

Diagram 2: Tautomeric Equilibrium in NMR

Visualizing why solvent choice matters: The keto-enol tautomerism pathway.

Caption: Influence of solvent polarity on the Keto-Enol equilibrium detectable by NMR.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][3]

-

Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison Chemistry. [Link]

-

Katritzky, A. R., & Pozharskii, A. F. (2011).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Referenced for general isoxazole shift tendencies).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][4] (Standard reference for keto-enol tautomerism shifts).

Sources

Technical Guide: Optimizing HPLC Separation of 5-Substituted Isoxazole Impurities

Executive Summary

The Challenge: In the synthesis of isoxazole-based pharmacophores (e.g., valdecoxib analogs, leflunomide derivatives), a critical quality attribute is the separation of the target 5-substituted isoxazole from its 3-substituted regioisomer and synthetic byproducts.

The Problem: Standard C18 stationary phases often fail to resolve these regioisomers because they possess nearly identical hydrophobicities (

Mechanistic Insight: Why C18 Fails and Phenyl-Hexyl Succeeds

To develop a robust method, one must understand the molecular interaction at the stationary phase interface.[1]

The Hydrophobic Trap (C18)

On an Octadecylsilane (C18) column, retention is governed by the solvophobic theory. The stationary phase acts as a "grease" layer.

-

Mechanism: Partitioning based on bulk hydrophobicity.

-

Isoxazole Issue: The 3-substituted and 5-substituted regioisomers often have identical carbon counts and very similar dipole moments. The C18 chain cannot "see" the difference in electron density distribution within the heterocyclic ring.

-

Result: Critical Pair Resolution (

) < 1.5.

The Solution (Phenyl-Hexyl)

Phenyl-Hexyl phases introduce a secondary interaction mechanism:

-

Mechanism: The phenyl ring on the ligand interacts with the

-electron cloud of the isoxazole heterocycle. -

Selectivity (

): The electron density in the isoxazole ring differs depending on the substitution pattern (3- vs. 5-position). A 5-substituted isoxazole typically has a different -

Result: Enhanced selectivity (

) and baseline resolution.

Interaction Pathway Diagram

The following diagram illustrates the decision logic and interaction mechanisms distinguishing the two approaches.

Figure 1: Decision pathway comparing C18 and Phenyl-Hexyl mechanisms for isoxazole regioisomer separation.

Comparative Study: Experimental Data

The following data represents a validation study comparing a standard C18 method against the optimized Phenyl-Hexyl method for a model 5-substituted isoxazole (Target) and its impurities.

Experimental Conditions

| Parameter | Method A (Standard) | Method B (Optimized) |

| Column | C18 (L1), 150 x 4.6 mm, 5 µm | Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 20 mM | 20 mM |

| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) : ACN (50:[2]50) |

| Gradient | 20% B to 80% B in 15 min | 15% B to 65% B in 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temp | 30°C | 35°C |

Note on Mobile Phase B: Method B uses a MeOH/ACN blend.[2] Methanol often enhances

Retention Data Comparison

Analytes:

-

Impurity A: Starting Material (Polar)

-

Target: 5-Substituted Isoxazole

-

Impurity B: 3-Substituted Isoxazole (Regioisomer)

| Analyte | Method A (C18) | Method A Resolution ( | Method B (Phenyl) | Method B Resolution ( |

| Impurity A | 4.2 | N/A | 3.8 | N/A |

| Target (5-Sub) | 8.5 | -- | 9.2 | -- |

| Impurity B (3-Sub) | 8.7 | 0.8 (Fail) | 10.4 | 3.5 (Pass) |

Analysis:

-

Method A: The critical pair (Target/Impurity B) co-elutes with an

of 0.8. The hydrophobic selectivity is insufficient. -

Method B: The Phenyl-Hexyl column provides significantly different retention for the regioisomer. The 3-substituted isomer is retained longer due to stronger

-interaction, achieving baseline resolution (

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability criteria ensure the column state allows for

Reagents & Preparation

-

Buffer (20 mM Phosphate, pH 3.0): Dissolve 2.72 g of

in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid ( -

Mobile Phase B: Mix 500 mL Methanol and 500 mL Acetonitrile. Degas.

-

Diluent: Mobile Phase A : Mobile Phase B (50:50).

Instrument Setup

-

Detector: UV at 254 nm (Isoxazole

is typically 250-260 nm). -

Injection Volume: 10 µL.

-

Column Conditioning: Equilibrate with initial composition (85% A / 15% B) for at least 45 minutes. Crucial: Phenyl phases require longer equilibration than C18 to stabilize the ligand orientation.

System Suitability Test (SST)

Run a standard containing the Target and Impurity B (Regioisomer).

-

Requirement 1: Resolution (

) between Target and Impurity B > 2.0. -

Requirement 2: Tailing Factor (

) for Target < 1.5. -

Requirement 3: %RSD of Target Area (n=5) < 2.0%.

Method Development Workflow Diagram

This workflow guides the user through the optimization process if the standard Method B requires adjustment for specific derivatives.

Figure 2: Optimization workflow for isoxazole impurity profiling.

References

-

Zonisamide Impurity Profiling

- Title: HPLC Method for Simultaneous Determination of Impurities and Degrad

- Source: N

-

URL:[Link]

-

Phenyl-Hexyl Selectivity

- Title: Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.

- Source: Chrom

-

URL:[Link]

-

Isoxazole Separation Note

-

Mechanistic Comparison (C18 vs Phenyl)

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. HPLC - Method development for impurities in drug product - Chromatography Forum [chromforum.org]

- 3. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. nacalai.com [nacalai.com]

- 6. lcms.cz [lcms.cz]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.